2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid
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Overview
Description
This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and any known applications or uses .
Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Antineoplastic Activity
Novel synthesized derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid have been characterized and screened for their antineoplastic activity both in vitro and in vivo. These compounds showed encouraging activity against various human cancer cell lines, such as breast cancer (MCF-7), leukemia (K-562), ovarian cancer (OVACAR-3), colon adenocarcinoma (HT-29), and kidney carcinoma (A-498), and also demonstrated efficacy in vivo in mice against Ehrlich ascites carcinoma (EAC) (Dutta, Ray, & Nagarajan, 2014); (Dutta, Ravali, Ray, & Nagarajan, 2015).
Development of ELISA for Antibiotic Detection
Research has led to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the detection of sulfonamide antibiotic congeners in milk samples. This assay leverages antibodies raised against specific sulfonamide derivatives, indicating potential applications in monitoring and ensuring food safety (Adrián, Font, Diserens, Sánchez-Baeza, & Marco, 2009).
Contributions to Organic Synthesis Methodologies
Several studies focus on the synthetic methodologies involving sulfonamide derivatives for creating complex organic structures, which are valuable in developing new materials and drug molecules. These include the synthesis of fused cyclopentenes through novel reactions (Padwa, Murphree, Ni, & Watterson, 1996) and the development of new cyclization approaches to synthesize bicyclo[3.3.0]octenes (Padwa, Watterson, & Ni, 1994).
Safety and Hazards
Properties
IUPAC Name |
2-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O8S2/c1-9-7-10(2)13(8-12(9)17(3)26(4,22)23)27(24,25)16-11(15(20)21)5-6-14(18)19/h7-8,11,16H,5-6H2,1-4H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHAQCSXJQVDCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NC(CCC(=O)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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